molecular formula C19H26FeO B8689979 CYCLOPENTA-1,3-DIENE;1-CYCLOPENTA-2,4-DIEN-1-YLIDENE-3,5,5-TRIMETHYLHEXAN-1-OLATE; IRON(2+) CAS No. 65606-61-3

CYCLOPENTA-1,3-DIENE;1-CYCLOPENTA-2,4-DIEN-1-YLIDENE-3,5,5-TRIMETHYLHEXAN-1-OLATE; IRON(2+)

Cat. No.: B8689979
CAS No.: 65606-61-3
M. Wt: 326.3 g/mol
InChI Key: ACNAXEZQQXXWAE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLOPENTA-1,3-DIENE;1-CYCLOPENTA-2,4-DIEN-1-YLIDENE-3,5,5-TRIMETHYLHEXAN-1-OLATE; IRON(2+) is an organometallic compound that belongs to the ferrocene family. Ferrocenes are known for their unique “sandwich” structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This particular compound is characterized by the presence of a 3,5,5-trimethylhexanoyl group attached to the ferrocene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-trimethylhexanoyl ferrocene typically involves the acylation of ferrocene with 3,5,5-trimethylhexanoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:

Ferrocene+3,5,5-Trimethylhexanoyl chlorideAlCl33,5,5-Trimethylhexanoyl ferrocene\text{Ferrocene} + \text{3,5,5-Trimethylhexanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{CYCLOPENTA-1,3-DIENE;1-CYCLOPENTA-2,4-DIEN-1-YLIDENE-3,5,5-TRIMETHYLHEXAN-1-OLATE; IRON(2+)} Ferrocene+3,5,5-Trimethylhexanoyl chlorideAlCl3​​3,5,5-Trimethylhexanoyl ferrocene

Industrial Production Methods

While specific industrial production methods for 3,5,5-trimethylhexanoyl ferrocene are not widely documented, the general principles of organometallic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

CYCLOPENTA-1,3-DIENE;1-CYCLOPENTA-2,4-DIEN-1-YLIDENE-3,5,5-TRIMETHYLHEXAN-1-OLATE; IRON(2+) undergoes various chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: The compound can be reduced back to ferrocene from ferrocenium ions.

    Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require nucleophiles and may be catalyzed by acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while reduction restores the ferrocene core .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3,5,5-trimethylhexanoyl ferrocene exerts its effects involves its ability to modulate iron levels within cells. The compound increases iron concentrations and affects the expression of iron storage proteins, such as ferritin, and oxidative stress markers, such as heme oxygenase-1. This modulation of iron homeostasis can lead to subtle perturbations in cellular iron, which may be relevant for studying iron accumulation in neurodegenerative conditions .

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: The parent compound with a simpler structure.

    Acetylferrocene: A derivative with an acetyl group instead of a 3,5,5-trimethylhexanoyl group.

    Butyrylferrocene: A derivative with a butyryl group.

Uniqueness

CYCLOPENTA-1,3-DIENE;1-CYCLOPENTA-2,4-DIEN-1-YLIDENE-3,5,5-TRIMETHYLHEXAN-1-OLATE; IRON(2+) is unique due to its specific acyl group, which imparts distinct lipophilic properties and influences its biological activity. This makes it particularly useful for studying iron-related biological processes and potential therapeutic applications .

Properties

CAS No.

65606-61-3

Molecular Formula

C19H26FeO

Molecular Weight

326.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-3,5,5-trimethylhexan-1-olate;iron(2+)

InChI

InChI=1S/C14H22O.C5H5.Fe/c1-11(10-14(2,3)4)9-13(15)12-7-5-6-8-12;1-2-4-5-3-1;/h5-8,11,15H,9-10H2,1-4H3;1-5H;/q;-1;+2/p-1

InChI Key

ACNAXEZQQXXWAE-UHFFFAOYSA-M

Canonical SMILES

CC(CC(=C1C=CC=C1)[O-])CC(C)(C)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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